![molecular formula C18H22BrN3OS B3018181 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 897473-67-5](/img/structure/B3018181.png)
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone is a heterocyclic compound that features a benzo[d]thiazol-2-yl group attached to a piperazine ring, which is further linked to a cyclohexyl methanone moiety. This structure is related to various compounds that have been synthesized and studied for their biological activities, such as antiproliferative, anti-mycobacterial, and cytotoxic effects .
Synthesis Analysis
The synthesis of related benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involves the preparation of structurally diverse benzo[d]thiazole-2-carboxamides, which have been evaluated for their anti-tubercular activity . Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds are typically synthesized through multi-step reactions that may include amide coupling, nucleophilic substitution, and cyclization reactions.
Molecular Structure Analysis
Compounds with a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, such as the ones studied for anti-mycobacterial activity, are characterized by their molecular structure, which is stabilized by intermolecular interactions . These interactions are crucial for the biological activity of the compounds. The molecular structure of related compounds has been confirmed using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies .
Chemical Reactions Analysis
The benzo[d]thiazol-2-yl group in related compounds has been involved in various chemical reactions. For instance, electrochemical syntheses based on the oxidation of related compounds in the presence of nucleophiles have been reported . These reactions lead to the formation of new arylthiobenzazoles, indicating that the benzo[d]thiazol-2-yl group can participate in Michael addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone derivatives are influenced by their molecular structure. The presence of different substituents on the benzo[d]thiazol-2-yl ring can significantly affect the compound's lipophilicity, solubility, and overall drug-likeness. These properties are essential for the compound's biological activity and pharmacokinetic profile . The 3D-QSAR studies of related compounds provide insights into the relationship between the molecular structure and the observed biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis of New Chemical Entities
- A study discussed the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, showcasing the chemical versatility of related compounds in generating new chemical entities with potential biological activities (M. Sañudo, S. Marcaccini, Sara Basurto, T. Torroba, 2006).
Antimicrobial Activity
- Another research effort involved the synthesis and evaluation of new pyridine derivatives, including compounds structurally akin to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone, for antimicrobial activity. This highlights the potential use of such compounds in the development of new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Anti-tubercular Activity
- Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new anti-mycobacterial chemotypes, with certain derivatives showing promising anti-tubercular activity. This area of research suggests the potential of such compounds in treating tuberculosis (S. Pancholia, Tejas M. Dhameliya, P. Shah, et al., 2016).
Synthetic Methodology
- The electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles is a notable application in synthetic chemistry. This method demonstrates the versatility of such compounds in facilitating novel synthetic pathways (A. Amani, D. Nematollahi, 2012).
Antagonists for GPR7 Receptor
- The discovery of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7), using structurally related compounds, points to potential applications in the development of therapeutics for diseases mediated by this receptor (F. Anthony Romero, N. Hastings, Remond Moningka, et al., 2012).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzothiazole and imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some benzothiazole derivatives have shown potent effects on prostate cancer cells .
Biochemical Pathways
Similar compounds have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and mediate inflammation and pain .
Pharmacokinetics
Thiazole, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines .
Action Environment
The solubility of the compound in various solvents could potentially be influenced by environmental factors such as ph and temperature .
Eigenschaften
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3OS/c19-14-6-7-15-16(12-14)24-18(20-15)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJVYDICVSUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

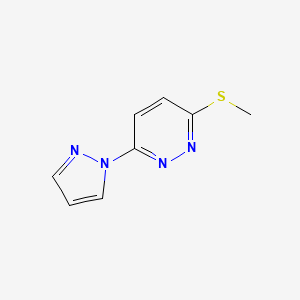
![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)
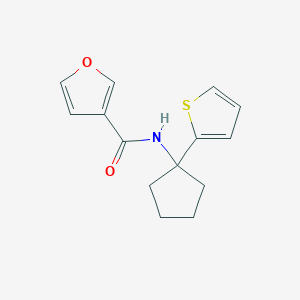

![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)
![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)

![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)
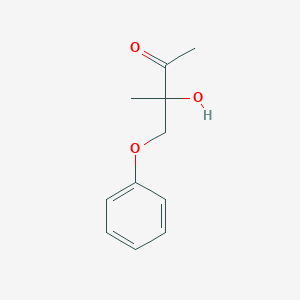
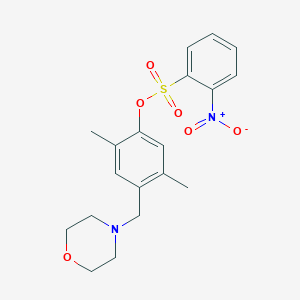
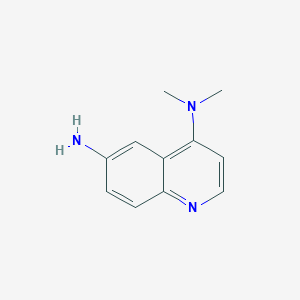
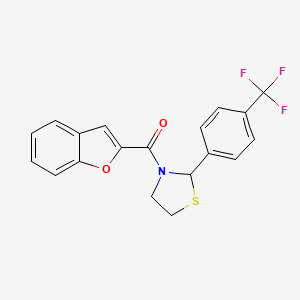
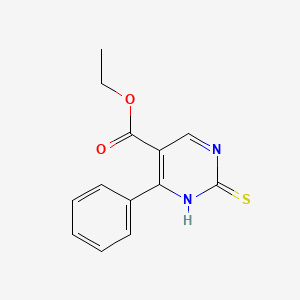
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)